tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
CAS No.: 1131148-23-6
Cat. No.: VC4321936
Molecular Formula: C18H21N5O2
Molecular Weight: 339.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131148-23-6 |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.399 |
| IUPAC Name | tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3 |
| Standard InChI Key | KVZVRXFNRHFICN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2 |
Introduction
Structural Features and Molecular Properties
The molecular formula of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate is C₁₈H₂₁N₅O₂, with a molecular weight of 339.399 g/mol . Its IUPAC name reflects the integration of three key moieties:
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A tert-butyl carbamate group (Boc), which enhances stability and governs solubility.
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A benzotriazole ring, known for its role in hydrogen bonding and π-stacking interactions.
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A pyridin-3-ylmethyl group, offering coordination sites for metal ions and active biological targeting .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a multi-step nucleophilic substitution strategy:
Stepwise Synthesis Protocol
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Tosylation of Precursors: A primary alcohol or amine precursor is activated using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C, forming a tosylate intermediate .
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Nucleophilic Displacement: The tosylate undergoes substitution with 1H-1,2,3-benzotriazol-1-ylmethanamine in acetonitrile at 80°C, yielding the benzotriazole-methylamine intermediate .
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Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) introduces the tert-butyl carbamate group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TsCl, pyridine, 0°C, 3h | 56% |
| 2 | Benzotriazole-methylamine, CH₃CN, 80°C | 44–62% |
| 3 | Boc₂O, Et₃N, RT, 12h | 75% |
Purification is achieved via silica gel chromatography using petroleum ether/ethyl acetate/ethanol (5:1:0.2) . Alternative routes employ benzotriazole-based carbonates (e.g., 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate) for direct alkoxycarbonylation .
Applications in Medicinal Chemistry and Catalysis
Biological Activity
The benzotriazole moiety facilitates hydrogen bonding with enzymes, as demonstrated in molecular docking studies against SARS-CoV-2 3CL protease. Derivatives of this compound exhibit IC₅₀ values of 4.45–31.2 μM, with enhanced activity upon pyridyl substitution . The pyridine group coordinates catalytic zinc ions in metalloproteases, while the Boc group modulates membrane permeability .
Catalytic and Material Science Applications
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Ligand Design: The pyridine nitrogen serves as a Lewis base in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to bipyridine ligands .
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Polymer Stabilization: Benzotriazole derivatives inhibit UV-induced degradation in polycarbonates, extending material lifespan by 30% under accelerated weathering tests .
Computational and Spectroscopic Insights
Molecular Docking
Docking simulations (PDB: 6XHM) reveal critical interactions:
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The benzotriazole N2 atom forms a 2.8 Å hydrogen bond with His163 of SARS-CoV-2 3CL protease.
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The pyridine ring engages in π-π stacking with Phe140 (distance: 3.6 Å) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.89–7.21 (m, 4H, benzotriazole-H), 1.42 (s, 9H, Boc-CH₃) .
Future Research Directions
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